molecular formula C11H12O B1612411 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine CAS No. 20426-84-0

5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine

Cat. No. B1612411
CAS RN: 20426-84-0
M. Wt: 160.21 g/mol
InChI Key: NDIXWUOXAVIQBZ-UHFFFAOYSA-N
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Description

“5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine” is a chemical compound with the molecular formula C11H12O . It is used in scientific research and its unique structure allows for various applications such as drug synthesis and material development.


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C . The boiling point of the compound is not specified .

Mechanism of Action

The mechanism of action of 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways within cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways within cells. Additionally, this compound has been found to exhibit anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving 5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets within cells. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new biological activities and therapeutic applications.

Scientific Research Applications

5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine has been found to exhibit a range of biological activities, including anticancer, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, this compound has been shown to exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Safety and Hazards

The compound should be handled with care. It is recommended to avoid contact with air and any possible contact with water, due to the risk of violent reaction and possible flash fire . It should be kept away from heat, sparks, open flames, and hot surfaces . It is also advised not to breathe dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-methylidene-3,4-dihydro-2H-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIXWUOXAVIQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590249
Record name 5-Methylidene-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20426-84-0
Record name 5-Methylidene-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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